molecular formula C30H22N2O4 B4878282 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide

2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide

Cat. No. B4878282
M. Wt: 474.5 g/mol
InChI Key: FCTZMLNHSDOASU-UHFFFAOYSA-N
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Description

2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide involves the inhibition of the Akt/mTOR pathway, which is responsible for cell growth and survival. This compound also inhibits the expression of various proteins involved in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide has low toxicity and does not affect normal cells. It has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide in lab experiments is its low toxicity, which makes it a safe compound to work with. However, its low solubility in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide. Some of them include:
1. Studying the compound's potential use in combination therapy with other anticancer drugs to enhance its efficacy.
2. Investigating the compound's mechanism of action in more detail to identify potential targets for cancer treatment.
3. Developing new formulations of the compound to improve its solubility and bioavailability.
4. Studying the compound's potential use in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide is a promising compound with potential applications in cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and to develop new formulations that can improve its efficacy.

Synthesis Methods

The synthesis of 2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide can be achieved through a multistep process involving the condensation of 2-amino-5-methylbenzoic acid and 4-(2-oxo-2H-chromen-3-yl)benzoic acid followed by the coupling reaction with 3-nitrobenzoyl chloride and reduction with tin (II) chloride.

Scientific Research Applications

2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide has been studied for its potential use in cancer treatment. Research has shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

2-methyl-N-[3-[[4-(2-oxochromen-3-yl)benzoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O4/c1-19-7-2-4-11-25(19)29(34)32-24-10-6-9-23(18-24)31-28(33)21-15-13-20(14-16-21)26-17-22-8-3-5-12-27(22)36-30(26)35/h2-18H,1H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZMLNHSDOASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)phenyl]benzamide

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